4-Bromo-2-methanesulfonyl-1-nitrobenzene
Overview
Description
4-Bromo-2-methanesulfonyl-1-nitrobenzene is an organic compound with the molecular formula C7H6BrNO4S. It is characterized by the presence of a bromine atom, a methanesulfonyl group, and a nitro group attached to a benzene ring. This compound is often used as a building block in organic synthesis due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methanesulfonyl-1-nitrobenzene typically involves the bromination of 2-methanesulfonyl-1-nitrobenzene. This process can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors allows for precise control of reaction conditions, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methanesulfonyl-1-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The methanesulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Hydrogen peroxide in acetic acid or peracids like m-chloroperbenzoic acid (m-CPBA).
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives depending on the nucleophile used.
Reduction: The major product is 4-bromo-2-methanesulfonyl-1-aminobenzene.
Oxidation: The major product is this compound sulfone.
Scientific Research Applications
4-Bromo-2-methanesulfonyl-1-nitrobenzene is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in cross-coupling reactions.
Biology: It is used in the study of enzyme inhibition and as a probe to investigate biological pathways.
Medicine: The compound is explored for its potential in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: It is employed in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methanesulfonyl-1-nitrobenzene depends on its application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. The nitro group can participate in electron-withdrawing effects, influencing the reactivity of the benzene ring. In biological systems, the compound may interact with specific enzymes or receptors, inhibiting their activity through covalent modification or non-covalent binding.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-nitrobenzene: Lacks the methanesulfonyl group, making it less reactive in certain nucleophilic substitution reactions.
2-Bromo-1-nitrobenzene: Has a different substitution pattern, affecting its reactivity and applications.
4-Bromo-2-methylsulfonyl-1-nitrobenzene: Similar structure but with a methylsulfonyl group instead of a methanesulfonyl group, influencing its chemical properties.
Uniqueness
4-Bromo-2-methanesulfonyl-1-nitrobenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile building block in organic synthesis and a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-bromo-2-methylsulfonyl-1-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO4S/c1-14(12,13)7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIYRXLQEHKRLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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